potassium;propoxymethanedithioate

説明

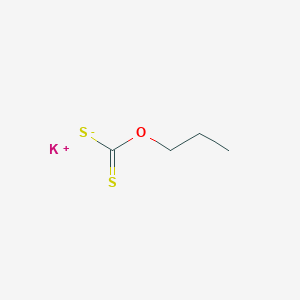

Potassium propoxymethanedithioate (CAS 2720-67-4) is a potassium salt of propoxymethanedithioic acid, classified under dithiocarbonate esters or salts. Its chemical structure includes a dithiocarbamate functional group (-S-CS-O⁻), which confers reactivity with metals and organic substrates. The compound is identified by the harmonized tariff code 29309020.00 in China, with a 6.5% most-favored-nation (MFN) duty rate and 13.0% export rebate .

特性

IUPAC Name |

potassium;propoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUFLKMNMAHESJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7KOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of compound “potassium;propoxymethanedithioate” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of compound “potassium;propoxymethanedithioate” is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow processes and automated systems to enhance efficiency and reduce costs.

化学反応の分析

Types of Reactions: Compound “potassium;propoxymethanedithioate” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize compound “potassium;propoxymethanedithioate.”

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

科学的研究の応用

Compound “potassium;propoxymethanedithioate” has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: In industrial applications, compound “potassium;propoxymethanedithioate” is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of compound “potassium;propoxymethanedithioate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which the compound exerts its effects.

類似化合物との比較

Potassium Hydroxide (KOH)

Chemical Profile :

Comparison :

While both contain potassium, their reactivity diverges sharply: potassium hydroxide is a strong base, whereas potassium propoxymethanedithioate’s dithiocarbamate group enables coordination chemistry.

Sodium Benzylpenicilloate

Chemical Profile :

- CAS: Not explicitly provided (see ).

- Structure : Sodium salt of a modified penicillin derivative with a thiazolidine ring and phenylacetyl group.

Comparison :

The contrast in biological activity is stark: sodium benzylpenicilloate’s β-lactam structure confers antibiotic properties, whereas potassium propoxymethanedithioate lacks such bioactivity.

Other Dithiocarbamates (Inferred from )

- Sodium Diethyldithiocarbamate : Used as a chelator in electroplating and vulcanization.

- Ziram (Zinc Dimethyldithiocarbamate) : Fungicide and rubber accelerator.

Key Differences :

- Cation Effects : Potassium salts generally exhibit higher solubility in polar solvents compared to zinc or sodium salts.

- Thermal Stability : Propoxymethanedithioate’s branched alkyl chain may reduce thermal stability relative to linear analogs.

Notes on Industrial and Regulatory Context

- Potassium Propoxymethanedithioate : Subject to a 6.5% MFN duty in China, suggesting trade relevance in bulk chemicals .

- Safety : Dithiocarbamates may decompose to toxic byproducts (e.g., carbon disulfide), necessitating careful handling.

- Gaps in Data: Limited public studies on its environmental impact or detailed mechanistic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。